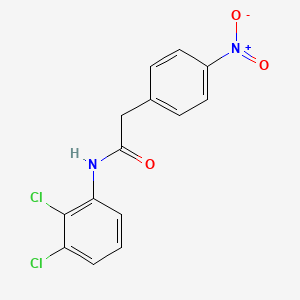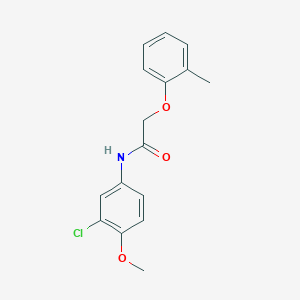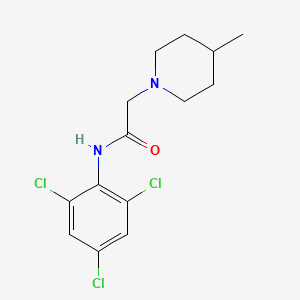
4-methoxybenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxybenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MBDC and is primarily used as a research tool to investigate various biological processes and pathways. In
Wirkmechanismus
The mechanism of action of MBDC involves the selective inhibition of the chymotrypsin-like activity of the proteasome. This leads to the accumulation of ubiquitinated proteins, which triggers a cascade of events that ultimately results in cell death. The precise molecular mechanism of MBDC-mediated proteasome inhibition is still under investigation, but it is thought to involve covalent modification of the proteasome active site.
Biochemical and Physiological Effects:
MBDC has been shown to have a variety of biochemical and physiological effects. In addition to its role in proteasome inhibition, MBDC has also been shown to inhibit the activity of several other enzymes, including caspases and cathepsins. This suggests that MBDC may have a broader role in the regulation of cellular processes beyond proteasome inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MBDC in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in a variety of experimental settings. Additionally, the selective inhibition of the chymotrypsin-like activity of the proteasome by MBDC makes it a valuable tool for investigating the role of proteasome inhibition in various biological processes. However, one of the limitations of using MBDC in lab experiments is its potential toxicity. MBDC has been shown to have cytotoxic effects on a variety of cell lines, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of MBDC in scientific research. One area of interest is the development of new cancer therapies based on MBDC-mediated proteasome inhibition. Additionally, MBDC may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of MBDC and its potential applications in scientific research.
Synthesemethoden
The synthesis of MBDC involves the reaction of 4-methoxybenzylamine with isatoic anhydride in the presence of a base. The resulting product is then treated with phosgene to yield the final compound. The synthesis of MBDC is a relatively simple and straightforward process, which makes it an attractive research tool for many scientists.
Wissenschaftliche Forschungsanwendungen
MBDC has been used extensively in scientific research to investigate various biological processes and pathways. One of the primary applications of MBDC is as a tool to study the role of proteasome inhibition in cancer cells. MBDC has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which leads to the accumulation of ubiquitinated proteins and ultimately results in cell death. This makes MBDC a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl N-(1,3-dioxoisoindol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)10-24-17(22)18-19-15(20)13-4-2-3-5-14(13)16(19)21/h2-9H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFVKUVMGUWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)methyl N-(1,3-dioxoisoindol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

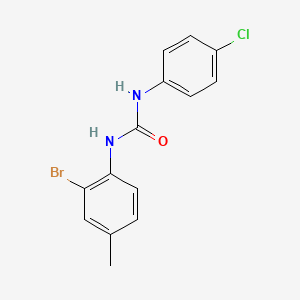

![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)
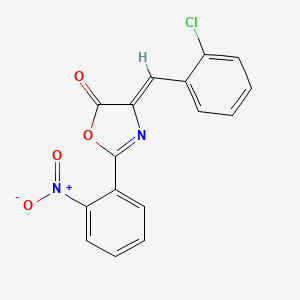
![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)

